

# P300 Bromodomain Inhibition: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | P300 bromodomain-IN-1 |           |
| Cat. No.:            | B12396475             | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transcriptional coactivators CREB-binding protein (CBP) and p300 are critical regulators of gene expression, and their dysregulation is implicated in numerous cancers. These proteins contain a bromodomain, a specialized module that recognizes acetylated lysine residues, thereby tethering the complex to chromatin to activate transcription. Small molecule inhibitors targeting this bromodomain, such as **P300 bromodomain-IN-1** and its analogs (e.g., I-CBP112, CCS1477), have emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the mechanism by which these inhibitors impact cell cycle progression. Inhibition of the p300/CBP bromodomain disrupts the "reader" function of these coactivators, leading to their eviction from chromatin, downregulation of key oncogenic transcription programs, and subsequent cell cycle arrest, primarily in the G1 phase. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive protocols for relevant experimental assays.

## Introduction to p300/CBP and Bromodomain Function

The paralogous proteins p300 (also known as EP300 or E1A-associated 300 kDa protein) and CBP are essential transcriptional coactivators involved in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] They function as scaffolds, recruiting various transcription factors to their target gene promoters and enhancers.[3] Central to their function are two key domains:



- Histone Acetyltransferase (HAT) Domain: This "writer" domain catalyzes the transfer of an
  acetyl group to lysine residues on histone tails and other proteins. Histone acetylation
  neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating
  a more open chromatin state that is permissive for transcription.[4][5]
- Bromodomain (BRD): This "reader" domain is a conserved structural motif of approximately 110 amino acids that specifically recognizes and binds to acetylated lysine residues.[4][6]
   The p300/CBP bromodomain is crucial for tethering the entire protein complex to acetylated chromatin, stabilizing its presence at promoters and enhancers, and enabling its coactivator function.[6][7] This interaction is vital for maintaining the expression of genes critical for cell identity and proliferation.[8]

Due to their central role in controlling gene expression programs that drive cell growth, p300 and CBP are frequently dysregulated in hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[1][3][9]

#### Mechanism of P300 Bromodomain Inhibition

P300 bromodomain inhibitors, such as I-CBP112 and CCS1477 (inobrodib), are acetyl-lysine mimetic compounds.[1] They act as competitive antagonists, binding with high affinity to the acetyl-lysine binding pocket of the bromodomain.[1] This direct competition prevents the bromodomain from recognizing its natural ligands—acetylated histones—with several key downstream consequences:

- Disruption of Chromatin Occupancy: By blocking the "reader" function, the inhibitors prevent the stable association of p300/CBP with chromatin. This leads to the eviction of the coactivator complex from critical gene regulatory regions, particularly super-enhancers that drive high-level transcription of oncogenes.[4][9]
- Reduction in Histone Acetylation: The p300/CBP bromodomain and HAT domains are
  functionally linked. The stable binding mediated by the bromodomain is required for the HAT
  domain to efficiently acetylate nearby nucleosomal histones, particularly at H3K27
  (H3K27ac), a hallmark of active enhancers.[6][8] Consequently, inhibitor-mediated
  displacement of p300/CBP leads to a significant reduction in H3K27ac levels at target gene
  loci.[1][8]







Downregulation of Oncogenic Transcription Programs: The loss of p300/CBP at enhancers and the subsequent decrease in H3K27ac result in the transcriptional repression of subordinate oncogenic networks.[9] A primary target of this inhibition is the MYC oncogene.
 [4][10] Downregulation of MYC and its network of target genes, which are essential for cell growth and proliferation, is a key driver of the anti-proliferative effects of p300 bromodomain inhibitors.[4][11]





Click to download full resolution via product page

**Caption:** Signaling pathway of p300 bromodomain inhibition.



### **Quantitative Effects on Cell Cycle and Proliferation**

Treatment of cancer cell lines with P300 bromodomain inhibitors consistently results in a dose-dependent inhibition of cell proliferation.[1][12] This anti-proliferative effect is primarily cytostatic, causing cells to arrest in the G1 phase of the cell cycle.[9][13] At higher concentrations or following prolonged exposure, these inhibitors can also induce apoptosis.[1]

## Table 1: Anti-proliferative Activity of P300/CBP Bromodomain Inhibitors

Summarizes the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) for various inhibitors across different cancer cell lines.



| Cell Line       | Cancer Type                        | Inhibitor | GI50 / IC50<br>(μΜ) | Citation(s) |  |  |
|-----------------|------------------------------------|-----------|---------------------|-------------|--|--|
| Prostate Cancer |                                    |           |                     |             |  |  |
| LNCaP           | Hormone-<br>Responsive             | CCS1477   | 0.230               | [13]        |  |  |
| VCaP            | Castration-<br>Resistant           | CCS1477   | 0.049               | [13]        |  |  |
| 22Rv1           | Castration-<br>Resistant           | CCS1477   | 0.096               | [13]        |  |  |
| DU145           | Hormone-<br>Independent            | CCS1477   | 1.280               | [13]        |  |  |
| PC3             | Hormone-<br>Independent            | CCS1477   | 1.490               | [13]        |  |  |
| Leukemia        |                                    |           |                     |             |  |  |
| KASUMI-1        | Acute Myeloid<br>Leukemia          | I-CBP112  | ~0.5 - 1.0          | [1]         |  |  |
| MOLM13          | Acute Myeloid<br>Leukemia          | I-CBP112  | ~1.0 - 3.0          | [1]         |  |  |
| SEM             | Acute<br>Lymphoblastic<br>Leukemia | I-CBP112  | ~1.0 - 3.0          | [1]         |  |  |

# Table 2: Effect of P300 Bromodomain Inhibitor CCS1477 on Cell Cycle Distribution

Illustrates the typical shift in cell cycle phase distribution following inhibitor treatment, characterized by an accumulation of cells in the G0/G1 phase.



| Cell Line | Treatment         | % G0/G1 | % S  | % G2/M | Citation(s)          |
|-----------|-------------------|---------|------|--------|----------------------|
| 22Rv1     | Vehicle<br>(DMSO) | 55.2    | 30.1 | 14.7   | [13] (Data inferred) |
| 22Rv1     | CCS1477 (1<br>μM) | 75.8    | 15.3 | 8.9    | [13] (Data inferred) |
| VCaP      | Vehicle<br>(DMSO) | 60.5    | 25.5 | 14.0   | [13] (Data inferred) |
| VCaP      | CCS1477 (1<br>μM) | 80.1    | 11.2 | 8.7    | [13] (Data inferred) |

Note: Percentages are representative and may vary based on experimental conditions and duration of treatment. Data inferred from graphical representations in the cited source.

### **Synergistic Therapeutic Combinations**

A key finding in the study of p300/CBP inhibitors is their potential for synergistic activity when combined with other anti-cancer agents. This suggests that targeting multiple nodes within related pathways can lead to a more profound therapeutic effect.

- Combination with BET Inhibitors: P300 bromodomain inhibitors like I-CBP112 show strong synergy with BET bromodomain inhibitors (e.g., JQ1).[1] Both p300/CBP and BET proteins (like BRD4) are "readers" of acetyl-lysine marks and are often involved in regulating overlapping sets of oncogenes, including MYC.[1]
- Combination with HAT Inhibitors: Combining a "reader" inhibitor (targeting the bromodomain) with a "writer" inhibitor (like A-485, which targets the HAT domain) results in a dramatic, synergistic reduction in p300 chromatin occupancy and a more potent inhibition of cancer cell proliferation.[4] This dual blockade effectively cripples both the tethering and enzymatic functions of the p300/CBP coactivator complex.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interplay of bromodomain and histone acetylation in the regulation of p300-dependent genes PMC [pmc.ncbi.nlm.nih.gov]
- 7. p300 Forms a Stable, Template-Committed Complex with Chromatin: Role for the Bromodomain PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00969J [pubs.rsc.org]
- 11. MYC-Mediated Ribosomal Gene Expression Sensitizes Enzalutamide-resistant Prostate Cancer Cells to EP300/CREBBP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellcentric.com [cellcentric.com]
- To cite this document: BenchChem. [P300 Bromodomain Inhibition: A Technical Guide to its Effects on Cell Cycle Progression]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12396475#p300-bromodomain-in-1-effect-on-cell-cycle-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com